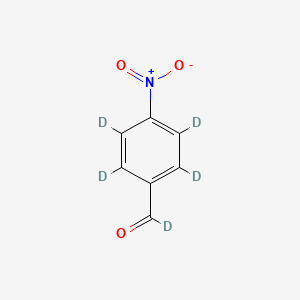
4-Nitrobenzaldehyde-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzaldehyde-d5: is a deuterated form of 4-Nitrobenzaldehyde, an organic aromatic compound containing a nitro group para-substituted to an aldehyde group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
- Benzaldehyde is dissolved in glacial acetic acid.
- A mixture of concentrated nitric acid and sulfuric acid is slowly added to the solution while maintaining the temperature below 10°C.
- The reaction mixture is then stirred at room temperature for several hours.
- The resulting product is poured into ice water, and the precipitate is collected by filtration and recrystallized from ethanol to obtain pure 4-Nitrobenzaldehyde .
Industrial Production Methods: Industrial production of 4-Nitrobenzaldehyde often involves the oxidation of 4-nitrotoluene using chromium(VI) oxide in acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-nitrobenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-nitrobenzyl alcohol or 4-aminobenzaldehyde using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Nitrobenzoic acid.
Reduction: 4-Nitrobenzyl alcohol, 4-Aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Nitrobenzaldehyde is used as a reagent in organic synthesis, particularly in the preparation of homoallylic alcohols and tripeptide organocatalysts .
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions and as a substrate in various assays .
Medicine: 4-Nitrobenzaldehyde derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-Nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aldehyde carbon more electrophilic, facilitating nucleophilic addition reactions. In reduction reactions, the nitro group can be reduced to an amino group, altering the compound’s reactivity and properties .
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoic Acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
4-Nitrotoluene: Contains a methyl group instead of an aldehyde group, used in different industrial applications.
Uniqueness: 4-Nitrobenzaldehyde’s unique combination of a nitro group and an aldehyde group makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H5NO3 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
deuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methanone |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D |
Clé InChI |
BXRFQSNOROATLV-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C1=CC(=CC=C1C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















